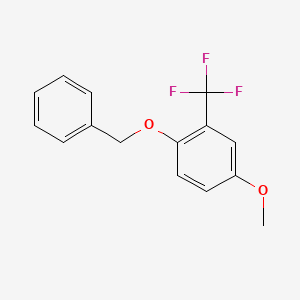
Ethyl 4-(bromomethyl)-3-ethoxyisoxazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(bromomethyl)-3-ethoxyisoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group, a bromomethyl group, and an ethoxy group attached to the isoxazole ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Ethyl 4-(bromomethyl)-3-ethoxyisoxazole-5-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate (NaHCO₃) at ambient temperature . Industrial production methods may involve the use of metal catalysts like copper (Cu) or ruthenium (Ru) to enhance the efficiency of the cycloaddition reaction .
Analyse Des Réactions Chimiques
Ethyl 4-(bromomethyl)-3-ethoxyisoxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis and oxidizing agents like potassium permanganate (KMnO₄) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 4-(bromomethyl)-3-ethoxyisoxazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of Ethyl 4-(bromomethyl)-3-ethoxyisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The ethoxy and ester groups may also influence the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Ethyl 4-(bromomethyl)-3-ethoxyisoxazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate: This compound has a similar isoxazole ring structure but differs in the substitution pattern on the ring.
Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate: Another similar compound with a different substitution pattern, highlighting the diversity within the isoxazole family.
Propriétés
Formule moléculaire |
C9H12BrNO4 |
|---|---|
Poids moléculaire |
278.10 g/mol |
Nom IUPAC |
ethyl 4-(bromomethyl)-3-ethoxy-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C9H12BrNO4/c1-3-13-8-6(5-10)7(15-11-8)9(12)14-4-2/h3-5H2,1-2H3 |
Clé InChI |
UVSBZQVLQWZJDB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NOC(=C1CBr)C(=O)OCC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 2-[(2-chloro-6-nitrophenyl)methylamino]propanoate](/img/structure/B8313215.png)
![5-[1-(4-Methoxyphenyl)cyclopropyl]-1,3,4-oxadiazol-2-amine](/img/structure/B8313223.png)

![5,6,7,12-Tetrahydrodibenzo[b,g]azocine](/img/structure/B8313237.png)


